JNJ-54175446

描述

JNJ-54175446 is an investigational compound developed by Janssen Pharmaceuticals. It is a selective antagonist of the P2X7 receptor, which is a type of purinergic receptor involved in neuroinflammation. This compound has shown potential in reducing neuroinflammation and is being studied for its therapeutic effects in psychiatric disorders such as major depressive disorder .

准备方法

合成路线和反应条件

JNJ-54175446 的合成涉及多个步骤,从关键中间体的制备开始。主要步骤之一包括形成三唑并吡啶核心,然后引入各种官能团以实现最终结构。反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保所需的化学转化。

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成方法。这包括优化大型批次的反应条件,确保中间体的纯度,并实施有效的纯化技术。使用连续流动反应器和自动化系统可以提高生产过程的效率和一致性。

化学反应分析

反应类型

JNJ-54175446 经历了几种类型的化学反应,包括:

氧化: 引入氧原子或去除氢原子。

还原: 添加氢原子或去除氧原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用的试剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝和硼氢化钠之类的试剂。

取代: 卤化反应通常使用诸如氯或溴之类的试剂。

主要产品

从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。

科学研究应用

Introduction to JNJ-54175446

This compound is a selective purine P2X7 receptor antagonist that has garnered attention for its potential applications in treating mood disorders, particularly major depressive disorder (MDD) and neuroinflammatory conditions. This compound is notable for its ability to penetrate the central nervous system, allowing it to directly influence neuroinflammatory pathways associated with mood regulation.

Major Depressive Disorder

Recent studies have explored the efficacy of this compound in patients with MDD. A double-blind, placebo-controlled trial involving 69 participants assessed the drug's safety and pharmacokinetics over a 10-day treatment period. Key findings include:

- Mood Regulation : While this compound did not significantly improve mood as measured by standard scales like the Hamilton Depression Rating Scale, it did mitigate acute reductions in pleasure (anhedonia) during total sleep deprivation challenges .

- Cytokine Suppression : The drug effectively reduced IL-1β release from LPS-stimulated peripheral blood cells, demonstrating its anti-inflammatory properties .

Neuroinflammation and Cognitive Disorders

Given its mechanism of action, this compound is being investigated for broader applications in neuroinflammatory conditions. Studies have indicated that P2X7 receptor antagonism may have therapeutic implications for:

- Cognitive Impairments : The drug's ability to modulate inflammatory responses could potentially improve cognitive function in diseases characterized by neuroinflammation .

- Seizure Disorders : In preclinical models, this compound has shown promise in reducing spontaneous seizures in temporal lobe epilepsy models, suggesting a role in seizure management .

Safety and Tolerability

Clinical trials have reported that this compound is generally well-tolerated among participants. Adverse events were predominantly mild to moderate, with headaches being the most common side effect . Importantly, no serious adverse events were recorded during trials involving doses up to 600 mg .

Pharmacokinetics and Dynamics

Research has demonstrated that this compound exhibits dose-dependent pharmacokinetics. In a study involving various doses (0.5–600 mg), plasma concentration increased proportionally with dosage, confirming effective brain penetration as evidenced by cerebrospinal fluid concentrations .

Case Study: Total Sleep Deprivation Challenge

In a controlled study assessing the effects of total sleep deprivation on mood, participants receiving this compound showed blunted anhedonia compared to placebo groups. This suggests that the compound may play a role in modulating mood disruptions induced by sleep loss .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Major Depressive Disorder | Reduced IL-1β release; mitigated anhedonia during mood challenges; no significant mood improvement |

| Neuroinflammation | Potential benefits in cognitive disorders and seizure management due to anti-inflammatory effects |

| Safety Profile | Generally well-tolerated; mild to moderate adverse events; no serious incidents reported |

作用机制

JNJ-54175446 通过选择性拮抗 P2X7 受体发挥其作用。这种受体参与了促炎细胞因子(如白细胞介素-1β 和白细胞介素-18)的释放。通过阻断这种受体,this compound 减少了这些细胞因子的释放,从而减少了神经炎症。 分子靶点包括小胶质细胞上的 P2X7 受体,小胶质细胞在中枢神经系统的炎症反应中起着至关重要的作用 .

相似化合物的比较

类似化合物

JNJ-55308942: 由杨森制药开发的另一种 P2X7 受体拮抗剂。

AZD9056: 由阿斯利康开发的 P2X7 受体拮抗剂。

GSK1482160: 由葛兰素史克开发的 P2X7 受体拮抗剂。

JNJ-54175446 的独特性

This compound 的独特之处在于其高度选择性和脑渗透性,使其在靶向中枢神经系统内的神经炎症方面特别有效。 它能够穿过血脑屏障及其对 P2X7 受体的有效拮抗作用使其与其他类似化合物区别开来 .

生物活性

JNJ-54175446 is a novel, selective P2X7 receptor antagonist that has garnered interest for its potential therapeutic applications, particularly in the treatment of mood disorders and epilepsy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical findings.

Overview of P2X7 Receptor Function

The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP. Its activation is implicated in various inflammatory processes and neurological conditions. The receptor's role in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), makes it a target for drugs aimed at modulating immune responses and treating related disorders.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

- Absorption: this compound demonstrates dose-proportional pharmacokinetics with a maximum plasma concentration (C_max) achieved after oral administration. In a study involving healthy participants, the highest C_max reached was 1475±163 ng/mL after a 600 mg dose taken with food .

- Distribution: The compound effectively penetrates the central nervous system (CNS), with cerebrospinal fluid (CSF) concentrations indicating significant brain availability .

- Elimination: The drug's half-life and clearance rates have been characterized, but specific values vary based on dosing regimens.

Pharmacodynamics:

- This compound has been shown to inhibit IL-1β release in a dose-dependent manner, with an inhibitory concentration (IC_50) of 82 ng/mL observed in ex vivo studies .

- The drug also modulates mood-related responses in human subjects, demonstrating effects on cognitive performance and emotional regulation during pharmacological challenge tests .

Antidepressant Efficacy

A randomized, placebo-controlled trial assessed the efficacy of this compound in patients with major depressive disorder (MDD) who had not responded adequately to traditional antidepressants. Key findings include:

- Study Design: Participants received either this compound (50 mg daily) or placebo over eight weeks. The primary outcome measured was the reduction in depressive symptoms using the Montgomery-Asberg Depression Rating Scale (MADRS) .

- Results: Significant reductions in MADRS scores were observed in patients receiving this compound compared to placebo, especially among those with biomarkers indicative of P2X7-mediated inflammation .

Anti-Seizure Activity

Research has also explored the anti-seizure potential of this compound:

- Model Studies: In animal models of drug-resistant epilepsy, specifically the intra-amygdala kainic acid model, this compound administration significantly reduced spontaneous seizures .

- Mechanism: The drug's action appears to involve modulation of inflammatory pathways associated with seizure activity, evidenced by reductions in astrogliosis and microglial activation in treated animals .

Safety Profile

Across various studies, this compound has demonstrated a favorable safety profile:

- Adverse Events: In clinical trials, 55.9% of participants reported treatment-emergent adverse events, predominantly mild headaches . No serious adverse events were noted.

- Tolerability: The compound has been well-tolerated across different dosing regimens, with no significant safety concerns raised during trials .

Summary of Key Research Findings

属性

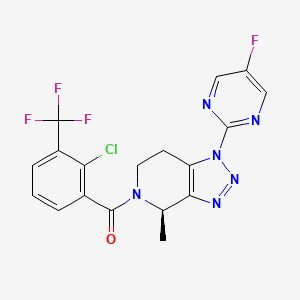

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFVVQFVGMFTBD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627902-21-9 | |

| Record name | JNJ-54175446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-54175446 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-54175446 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。